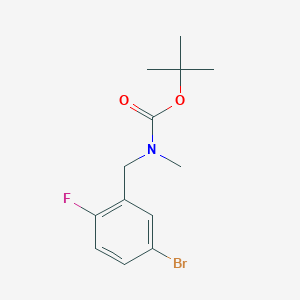![molecular formula C15H15N3 B1412422 (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine CAS No. 950984-75-5](/img/structure/B1412422.png)
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Descripción general
Descripción
“(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” is a chemical compound with the IUPAC name N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine . It has a molecular formula of C15H15N3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 . The exact mass and monoisotopic mass of the compound are 237.126597491 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.30 g/mol . It has a topological polar surface area of 29 Ų . The compound has a rotatable bond count of 5 .Aplicaciones Científicas De Investigación
(Structural Studies and Chemical Properties)
The compound “(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” and its derivatives have been extensively studied for their unique structural characteristics and potential applications in scientific research. These studies have uncovered a variety of applications ranging from the development of fluorescent sensors to the synthesis of metal complexes with interesting catalytic properties.
Copper Complexes for Structural Insights : Research on copper complexes with (prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine, a closely related compound, has provided significant insights into the structural variations and coordination chemistry of copper. These studies reveal how systematic variations in anions affect the molecular structure, leading to discrete molecular species or one-dimensional chain structures. Such detailed structural information is crucial for designing metal complexes with specific properties and functions (Bussey et al., 2015).
Bioinspired Manganese Complexes : The synthesis of manganese(II) complexes using clickable ligands like N,N'-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine demonstrates the application of bioinspired design in replicating the active sites of manganese-dependent enzymes. These complexes have been explored for their potential in catalysis, highlighting the utility of such compounds in creating functional models of biological systems (Chaignon et al., 2014).
Fluorescent Sensors for Ion Detection : Derivatives of “(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” have been developed as fluorescent dyes for the detection of inorganic cations in polar solvents. These compounds act as sensors through mechanisms involving electron transfer, which is modulated upon cation binding, demonstrating the compound's versatility in sensor applications (Mac et al., 2010).
Transition Metal Complexes : The synthesis of first-row transition metal complexes using a novel pentadentate amine/imine ligand derived from “(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” showcases the application of such ligands in coordination chemistry. These complexes have been characterized for their potential in catalysis and structural studies, further expanding the utility of the compound in synthesizing metal complexes with diverse coordination environments (Schmidt et al., 2011).
Catalysis and Synthetic Applications : The compound has been used in the synthesis of imidazo[1,2-a]pyridines via silver-catalyzed cycloisomerization, demonstrating its utility in organic synthesis and catalysis. Such reactions highlight the role of “(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine” derivatives in facilitating novel synthetic pathways for the production of heterocyclic compounds (Chioua et al., 2013).
Propiedades
IUPAC Name |
N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLHHECOZJWQJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CC=N1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



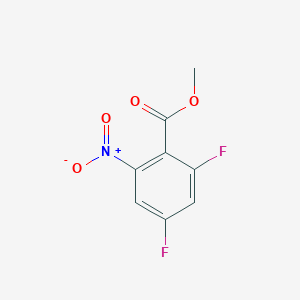
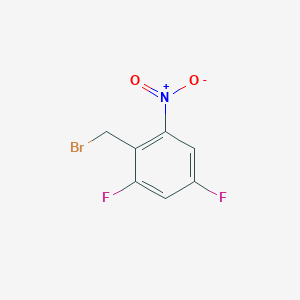
![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)

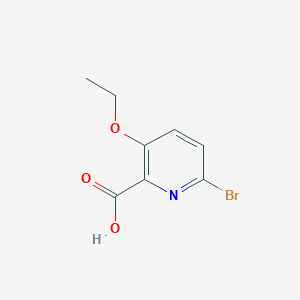
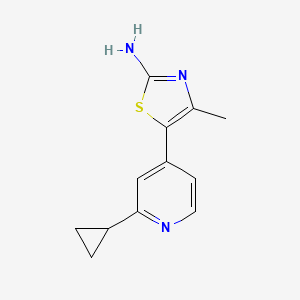
![(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412347.png)
![(S)-4-Hydroxy-2,6-bis(4-nitrophenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B1412348.png)
![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)
![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)
![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)
![1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1412352.png)
